BenchChemオンラインストアへようこそ!

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Quinolone antibacterials Structure-activity relationships Chiral pyrrolidine

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS 1400562-12-0) is a chiral, trans-configured pyrrolidine derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the ring nitrogen, a free primary amine at C-3, and a methoxy group at C-4. With a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol, this compound belongs to the class of orthogonally protected 3,4-disubstituted pyrrolidine building blocks widely employed in medicinal chemistry for the construction of chirally pure drug candidates.

Molecular Formula C10H20N2O3
Molecular Weight 216.28
CAS No. 1400562-12-0
Cat. No. B3067727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
CAS1400562-12-0
Molecular FormulaC10H20N2O3
Molecular Weight216.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)OC)N
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1
InChIKeySTYSIWNZDIJKGC-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS 1400562-12-0): Chiral Pyrrolidine Building Block for Stereochemically Defined Drug Synthesis


(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS 1400562-12-0) is a chiral, trans-configured pyrrolidine derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the ring nitrogen, a free primary amine at C-3, and a methoxy group at C-4 . With a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol, this compound belongs to the class of orthogonally protected 3,4-disubstituted pyrrolidine building blocks widely employed in medicinal chemistry for the construction of chirally pure drug candidates [1]. The defined (3R,4R) absolute configuration distinguishes it from its (3S,4S) enantiomer (CAS 1001635-01-3), cis diastereomers, and the racemic trans mixture (CAS 429673-79-0), with stereochemical identity being a critical determinant of downstream biological activity when incorporated into final pharmaceutical compounds [2].

Why Racemic or Mismatched Stereoisomers Cannot Substitute for (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate in Stereochemically Critical Syntheses


The 3-amino-4-methoxypyrrolidine scaffold exhibits pronounced configurational and chiral effects on biological activity when incorporated into pharmacologically active molecules [1]. In the seminal quinolone antibacterial series, the relative (cis vs. trans) and absolute stereochemistry of the pyrrolidine C-7 substituent produced substantial differences in both in vitro and in vivo antibacterial potency, with the (3'S,4'R)-cis derivative demonstrating markedly higher activity than the corresponding (3'R,4'S)-cis enantiomer [1]. Consequently, procurement of a racemic trans mixture (CAS 429673-79-0) or the wrong single enantiomer (e.g., (3S,4S), CAS 1001635-01-3) introduces uncontrolled stereochemical variables that can corrupt structure-activity relationships, confound biological assay interpretation, and necessitate costly chiral resolution steps downstream [2]. The orthogonal Boc protection further mandates that substitute building blocks lacking this specific protecting group strategy will require re-optimization of entire synthetic sequences .

Quantitative Differentiation Evidence for (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate Versus Closest Analogs


Stereochemistry-Dependent Antibacterial Activity: cis-(3'S,4'R) vs. cis-(3'R,4'S) Configurations in Quinolone Derivatives

When incorporated as the C-7 substituent of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, the stereochemistry of the 3-amino-4-methoxypyrrolidine moiety exerts strong configurational and chiral effects on antibacterial activity. Critically, cis-configured pyrrolidine derivatives showed higher antibacterial activity against most pathogens tested compared to trans-configured analogs [1]. Within the cis series, the (3'S,4'R)-derivative exhibited substantially higher in vitro and in vivo activity than the (3'R,4'S)-derivative, demonstrating that both relative (cis/trans) and absolute stereochemistry are non-interchangeable determinants of pharmacological outcome [1]. The (3R,4R)-trans configuration of the target building block is thus structurally distinct from the more active cis series, and its procurement enables deliberate exploration of trans-specific structure-activity space in drug discovery programs, particularly where trans-pyrrolidine geometry is required for target engagement or pharmacokinetic optimization [2].

Quinolone antibacterials Structure-activity relationships Chiral pyrrolidine

Single Enantiomer (CAS 1400562-12-0) vs. Racemic trans Mixture (CAS 429673-79-0): Defined Absolute Stereochemistry for Reproducible Synthesis

The target compound (CAS 1400562-12-0) bears the defined absolute configuration (3R,4R) with two specified chiral centers, as confirmed by its InChI Key (STYSIWNZDIJKGC-HTQZYQBOSA-N) and canonical SMILES (CO[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1N) . In contrast, CAS 429673-79-0 is cataloged as the 'rel' (relative) or racemic trans mixture, containing both (3R,4R) and (3S,4S) enantiomers in equal proportion [1]. The (3S,4S) enantiomer is separately registered as CAS 1001635-01-3. Procurement of CAS 429673-79-0 introduces 50% of the undesired enantiomer, which, based on the established stereochemistry-activity relationships in quinolone antibacterials, would produce a different pharmacological profile if carried through to the final compound [2]. Vendors supplying CAS 1400562-12-0 typically guarantee ≥95% chemical purity with the defined (3R,4R) stereochemistry, and batch-specific QC documentation including NMR, HPLC, and GC is available from suppliers such as Bidepharm .

Chiral purity Enantiomeric integrity Stereochemical specification

Orthogonal Boc Protection Enables Sequential Functionalization Unavailable with N-Unprotected or Differently Protected Analogs

The target compound features an acid-labile Boc group on the pyrrolidine nitrogen that is orthogonal to the free primary amine at C-3, enabling sequential, chemoselective functionalization without cross-reactivity . The Boc group is stable under basic and nucleophilic conditions that would deprotect Fmoc or cleave Cbz groups, yet is readily removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to unmask the pyrrolidine nitrogen for further elaboration [1]. This orthogonality is critical in multi-step syntheses of complex drug candidates where the C-3 amine is first elaborated (e.g., amide coupling, reductive amination, sulfonylation) while the pyrrolidine nitrogen remains protected, followed by Boc deprotection and subsequent N-functionalization . In contrast, N-unprotected 3-amino-4-methoxypyrrolidine or N-benzyl-protected analogs require different synthetic strategies and may not be compatible with the same reaction sequences. The compound is explicitly cited as a key intermediate in the synthesis of anti-tumor agents, where such sequential derivatization is essential .

Orthogonal protection Solid-phase synthesis Multi-step drug synthesis

Contemporary Industrial Relevance: (3R,4R)-Configured Pyrrolidine in Mitsubishi Tanabe Pharma Patent (2023) for Optically Active Drug Compounds

A 2023 patent assigned to Mitsubishi Tanabe Pharma Corporation (published December 2023) discloses optically active pyrrolidine compounds and methods for their production, wherein the (3R,4R) configuration is explicitly claimed as part of the molecular architecture [1]. The patent describes methyl 1-{2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidin-3-yl]...} compounds, demonstrating that the (3R,4R)-pyrrolidine substructure is incorporated into late-stage pharmaceutical candidates under active industrial development [1]. This contemporary patent filing provides direct evidence that the (3R,4R)-configured pyrrolidine building block is not merely a historical research tool but a component of current, commercially relevant drug discovery programs. In contrast, older literature (e.g., the 1993 Okada quinolone series) primarily highlighted the cis-(3S,4R) configuration as optimal for antibacterial activity, making the Mitsubishi Tanabe patent a key differentiator for the trans-(3R,4R) configuration in modern therapeutic contexts distinct from quinolone antibacterials [2].

Pharmaceutical patent Process chemistry Optically active pyrrolidine

(3R,4R) Pyrrolidine as a Chiral Auxiliary: Methoxy Group Coordination in Asymmetric Enolate Alkylation

The (3R,4R)-configured pyrrolidine scaffold bearing methoxymethyl (-CH₂OCH₃) groups functions as an effective chiral auxiliary in asymmetric enolate alkylation reactions [1]. The two methoxy-bearing side chains act as chelating ligands for lithium counterions, with the rigid pyrrolidine ring enforcing a defined spatial orientation that controls the enolate geometry and facial selectivity of subsequent electrophilic attack [1]. The trans-(3R,4R) geometry places both coordinating arms in a specific spatial relationship that favors formation of the (Z)-enolate via a transoid conformation, leading selectively to one major diastereomer upon alkylation [1]. This chiral auxiliary application represents a unique value proposition of the (3R,4R) configuration that is not available from the cis diastereomers, where the different spatial orientation of the coordinating groups would produce different enolate geometries and therefore different stereochemical outcomes .

Chiral auxiliary Asymmetric synthesis Diastereoselective alkylation

Procurement-Relevant Application Scenarios for (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate


Stereochemically Defined Quinolone Antibacterial SAR Studies Requiring trans-Pyrrolidine C-7 Substituents

Research groups exploring structure-activity relationships of quinolone carboxylic acid antibacterials where the trans-pyrrolidine geometry is of interest—either as a negative control against the more active cis series or for profiling trans-specific pharmacokinetic or toxicity properties—require the (3R,4R) single enantiomer to generate chirally pure final compounds. The Okada et al. (1993) paper established that cis configurations are superior for antibacterial potency, but trans-configured analogs remain essential for full SAR mapping and for programs where trans geometry may confer advantages in solubility, metabolic stability, or off-target selectivity not captured by MIC assays alone . Use of racemic trans mixture (CAS 429673-79-0) in such studies would confound interpretation by producing a 1:1 mixture of diastereomeric drug candidates if the C-3 amine is further elaborated with chiral reagents.

Multi-Step Synthesis of Anti-Tumor Agents Requiring Sequential, Chemoselective Amine Functionalization

In medicinal chemistry campaigns targeting oncology indications, the compound serves as a key intermediate for constructing elaborated pyrrolidine-containing drug candidates . The orthogonal Boc protection enables a two-step sequence: (i) first, the C-3 primary amine is elaborated via amide coupling, sulfonylation, or reductive amination while the pyrrolidine N remains Boc-protected; (ii) subsequent acidic Boc deprotection unmasks the pyrrolidine nitrogen for a second diversification step. This sequential strategy is documented in the use of trans-3-amino-1-Boc-4-methoxypyrrolidine for anti-tumor agent synthesis and is directly transferable to the single-enantiomer (3R,4R) compound for chirally pure drug candidate production .

Asymmetric Synthesis Methodology Using (3R,4R)-Pyrrolidine as a Stoichiometric Chiral Auxiliary

The (3R,4R)-pyrrolidine scaffold with methoxy-functionalized side chains has demonstrated utility as a chiral auxiliary in lithium enolate alkylation, where bidentate chelation of the lithium counterion by the two methoxy groups controls enolate geometry and facial selectivity . This application scenario is distinct from building-block usage and is specifically enabled by the trans-(3R,4R) geometry. Procurement of the single enantiomer is mandatory, as the (3S,4S) enantiomer would produce the opposite product configuration, and the racemic mixture would yield racemic products, defeating the purpose of asymmetric synthesis .

Industrial Process Development for Optically Active Pyrrolidine-Containing Pharmaceuticals

As evidenced by the 2023 Mitsubishi Tanabe Pharma patent claiming (3R,4R)-configured pyrrolidine substructures in drug candidates, the compound has contemporary industrial relevance in process chemistry and drug development . Pharmaceutical process chemists developing scalable routes to these drug candidates require the (3R,4R) building block in multi-gram to kilogram quantities with documented enantiomeric purity. The availability of batch-specific QC data (NMR, HPLC, GC) from suppliers such as Bidepharm, and purity specifications up to 97% from Fluorochem, supports GMP-adjacent process development where stereochemical consistency between batches is paramount .

Quote Request

Request a Quote for (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.